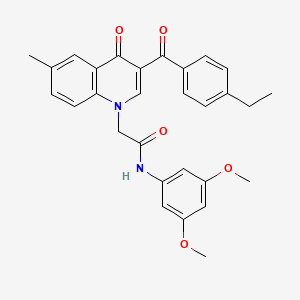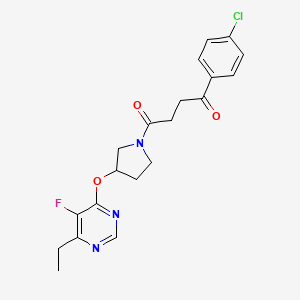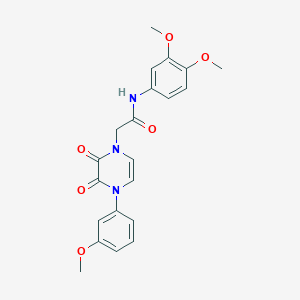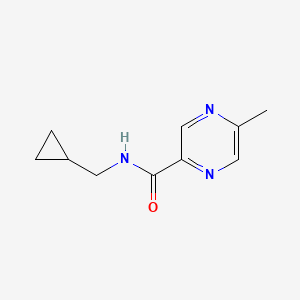
3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester is a chemical compound with the molecular formula C16H23BClNO2 and a molecular weight of 307.62 . It is a derivative of boronic acid and is often used in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . This process utilizes a radical approach .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H23BClNO2 . Unfortunately, more detailed structural information or a visual representation of the molecule was not found in the search results.Chemical Reactions Analysis
Pinacol boronic esters, including this compound, are used in various chemical reactions. One notable reaction is the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Another reaction involves the catalytic protodeboronation of alkyl boronic esters, which is paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 437.7±40.0 °C and a specific gravity of 1.14±0.1 g/cm3 . It is typically stored at temperatures between 2-8 °C .Aplicaciones Científicas De Investigación
Phosphorescence of Arylboronic Esters
A study revealed that simple arylboronic esters, including derivatives like 3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding is notable because phosphorescent organic molecules typically require heavy atoms or carbonyl groups for the efficient generation of a triplet excited state. The phosphorescence of these compounds suggests new potential applications in the development of organic phosphorescent materials for use in optical and electronic devices (Shoji et al., 2017).
Cross-Coupling Reactions
This compound, serves as a crucial intermediate in cross-coupling reactions. For instance, the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates facilitates the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method underscores the compound's utility in synthesizing complex organic molecules, including pharmaceuticals and materials science applications (Takagi et al., 2002).
Enamine-Lewis Acid Cooperative Bifunctional Catalysis
The compound has been used in enamine-Lewis acid cooperative bifunctional catalysis, applied to asymmetric aldol reactions. This approach provides a pathway to synthesize homoboroproline HX salt in high enantiomeric excess, which is an efficient catalyst for asymmetric aldol reactions. This application demonstrates the compound's role in enabling highly selective chemical transformations, critical for the synthesis of chiral molecules (Arnold et al., 2008).
π-Conjugated Polymers Synthesis
Research into the Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) highlights the use of boronic acid esters in synthesizing high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This synthesis approach opens up new avenues for creating advanced materials with applications in electronics and photonics (Nojima et al., 2016).
H2O2-Responsive Poly(ester-amide)s
A fascinating application of this compound, is in the synthesis of H2O2-responsive poly(ester-amide)s, which degrade upon exposure to hydrogen peroxide. These materials have potential uses in developing responsive drug delivery systems that can release therapeutic agents in response to specific biological stimuli (Cui et al., 2017).
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives, such as pinacol esters, are commonly used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its target through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are generally mild and tolerant of various functional groups .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The downstream effects of this reaction depend on the specific context of the synthesis.
Pharmacokinetics
Some general properties can be inferred from its structure . The compound is predicted to have high gastrointestinal absorption and is likely a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to inhibit CYP2D6 and CYP3A4, two important enzymes involved in drug metabolism .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .
Action Environment
The efficacy and stability of 3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester, like other boronic acids and their derivatives, can be influenced by various environmental factors. These include the presence of water, the pH of the solution, and the temperature . The compound is generally stable and environmentally benign .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Direcciones Futuras
The future directions for this compound are likely to involve further exploration of its use in organic synthesis, particularly in reactions like the Suzuki–Miyaura coupling and the catalytic protodeboronation of alkyl boronic esters . These reactions have significant potential for the creation of new compounds and the development of new synthetic methodologies .
Propiedades
IUPAC Name |
1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BClNO2/c1-15(2)16(3,4)21-17(20-15)12-9-13(18)11-14(10-12)19-7-5-6-8-19/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJAKXDVRKVFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(dimethylsulfamoyl)-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2921321.png)

![1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2921325.png)
![4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B2921329.png)


![2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2921332.png)
![N-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2921333.png)
![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B2921334.png)
![(Z)-4-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2921335.png)

![8-(2-((4-bromophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921338.png)


